molecular formula C12H22N2O2 B11882780 tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B11882780
M. Wt: 226.32 g/mol
InChI Key: LILIQFUOXJDQRQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(aminomethyl)-4-azaspiro[24]heptane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves the reaction of a spirocyclic intermediate with tert-butyl chloroformate. The process begins with the formation of the spirocyclic intermediate through a series of cyclization reactions. The intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The raw materials used are readily available, and the reaction conditions are carefully controlled to maintain the optical purity of the product. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
  • tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Uniqueness

tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of novel compounds with potential therapeutic applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3

InChI Key

LILIQFUOXJDQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CN

Origin of Product

United States

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